(E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4OS/c20-19(21,22)13-4-3-5-14(9-13)25-17(27)12(10-23)8-15-11-28-18(26-15)16-6-1-2-7-24-16/h1-9,11H,(H,25,27)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTMPSFKHWTIMG-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic compound that belongs to the class of enamides. Its unique structural features, including a cyano group, a pyridine moiety, and a trifluoromethyl-substituted phenyl ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1181484-03-6 |
| Molecular Formula | C18H16F3N3OS |
| Molecular Weight | 401.4 g/mol |
Mechanisms of Biological Activity
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This can affect various metabolic pathways.
- Receptor Interaction : It has the potential to interact with cellular receptors, modulating their activity and influencing physiological responses.
- Pathway Modulation : The compound might alter intracellular signaling pathways, leading to changes in cellular function and homeostasis.
Biological Activities
Research has indicated that compounds similar to (E)-2-cyano derivatives exhibit various biological activities:
Anticancer Activity
Several studies have demonstrated that thiazole-containing compounds possess significant anticancer properties. For instance, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines. A notable study reported that a thiazole derivative exhibited an IC50 value of less than 10 µM against A549 human lung adenocarcinoma cells .
Antimicrobial Properties
Thiazole derivatives have been evaluated for their antimicrobial activity. A study highlighted that certain thiazole-based compounds demonstrated effective inhibition against Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .
Anticonvulsant Activity
Thiazole hybrids have also been studied for their anticonvulsant properties. For example, a pyridine-substituted thiazole hybrid showed promising results with a median effective dose (ED50) of 18.4 mg/kg in animal models .
Case Studies and Research Findings
- Antitumor Activity : A compound structurally related to (E)-2-cyano derivatives was evaluated against Jurkat T cells and A431 cells, revealing significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Structure–Activity Relationships (SAR) : Investigations into SAR have indicated that the presence of electron-withdrawing groups such as trifluoromethyl enhances the potency of these compounds against target enzymes and receptors .
- Pharmacokinetics : Studies on the pharmacokinetic profiles of thiazole derivatives suggest favorable absorption and distribution characteristics, which are crucial for their therapeutic efficacy .
Comparison with Similar Compounds
Key Observations:
Central Heterocycle: The target compound’s 1,3-thiazole core (vs. pyrazole or furan in analogs) offers distinct electronic properties. Pyrazole-containing analogs (e.g., 882239-41-0) may exhibit greater conformational rigidity due to the five-membered aromatic ring’s planarity .
Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound and 882239-41-0 improves lipophilicity and metabolic resistance compared to the ethoxy (-OCH₂CH₃) group in 5910-80-5 . Nitro (-NO₂) and cyano (-CN) groups (e.g., in 5910-80-5 and 955869-56-4) introduce strong electron-withdrawing effects, which could modulate reactivity or target binding .
The difluoromethylthio (-SCF₂H) substituent in 882239-41-0 may enhance solubility via polar interactions, whereas the target compound’s pyridinyl-thiazole system could favor π-π stacking with aromatic residues in proteins .
Molecular Weight and Drug-Likeness :
- The target compound (429.42 g/mol) falls within the acceptable range for oral bioavailability, whereas analogs like 955869-56-4 (545.99 g/mol) may face challenges due to higher molecular weight .
Hypothetical Research Implications
- Target Compound : The thiazole-pyridine core and trifluoromethyl group may favor interactions with kinases or proteases, common targets for enamide-based inhibitors.
- 882239-41-0 : The difluoromethylthio group might improve membrane permeability compared to bulkier substituents .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for preparing (E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions:
Substitution : Reacting pyridine-thiazole precursors with cyanoacetamide derivatives under alkaline conditions (e.g., K₂CO₃/DMF) to form the enamide backbone .
Condensation : Using condensing agents (e.g., EDC/HOBt) to link the trifluoromethylphenyl group to the core structure .
Stereochemical Control : Maintaining the E-configuration via controlled reaction temperatures (<60°C) to prevent isomerization.
- Key Considerations : Monitor intermediates via TLC/HPLC and purify via column chromatography to isolate the desired product.
Q. How is the E-configuration of the α,β-unsaturated enamide confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELX software for precise stereochemical assignment .
- NOESY NMR : Detect spatial proximity between the cyano group and pyridine-thiazole moiety to confirm the trans configuration.
- UV-Vis Spectroscopy : Compare λmax with Z-isomer standards; E-isomers typically exhibit bathochromic shifts due to extended conjugation.
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns (ACN/water gradient) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the cyano (δ ~110 ppm in <sup>13</sup>C), trifluoromethyl (δ -60 ppm in <sup>19</sup>F NMR), and pyridine-thiazole protons (δ 7.5–9.0 ppm).
- Elemental Analysis : Verify C, H, N, S, and F content within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance from the trifluoromethyl group impedes condensation?
- Methodological Answer :
- Flow Chemistry : Use continuous-flow reactors to enhance mixing and reduce reaction time (e.g., 30-minute residence time at 50°C) .
- Design of Experiments (DoE) : Apply factorial designs to optimize solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1.2 eq DMAP), and temperature gradients.
- Microwave Assistance : Accelerate kinetics via microwave irradiation (100 W, 80°C) to overcome steric barriers .
Q. How to resolve discrepancies in bioactivity data across different synthetic batches?
- Methodological Answer :
- Purity Analysis : Use HPLC with charged aerosol detection (CAD) to quantify trace impurities (<0.1%) that may antagonize biological targets .
- Crystallographic Validation : Compare batch-specific crystal structures to rule out polymorphic variations affecting activity .
- Bioassay Standardization : Normalize assays using internal controls (e.g., ATP levels in kinase assays) and replicate across ≥3 independent experiments.
Q. What computational strategies predict the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with AMBER force fields to model interactions between the pyridine-thiazole moiety and ATP-binding pockets.
- QSAR Modeling : Train models on analogues with trifluoromethyl groups to correlate lipophilicity (clogP) and metabolic stability (e.g., CYP3A4 inhibition) with activity .
- MD Simulations : Run 100-ns trajectories to assess binding mode stability under physiological conditions (e.g., solvated lipid bilayers).
Q. How to design structure-activity relationship (SAR) studies targeting the pyridine-thiazole scaffold?
- Methodological Answer :
- Analog Synthesis : Replace the pyridine ring with isosteres (e.g., pyrimidine) or modify thiazole substituents (e.g., methyl vs. chloro) .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with –CF₂H or –OCF₃ to assess electronic effects on potency .
- In Vitro Profiling : Screen analogues against kinase panels (e.g., EGFR, VEGFR2) and correlate IC50 values with steric/electronic parameters.
Q. How to address solubility challenges posed by the hydrophobic trifluoromethyl group?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) to enhance aqueous solubility for in vitro assays.
- Prodrug Design : Introduce phosphate esters at the enamide carbonyl to improve bioavailability.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
